molecular formula C11H11NO4 B3028615 Ethyl 4-nitrocinnamate CAS No. 24393-61-1

Ethyl 4-nitrocinnamate

Cat. No. B3028615
CAS RN: 24393-61-1
M. Wt: 221.21 g/mol
InChI Key: PFBQVGXIMLXCQB-VMPITWQZSA-N
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Description

Ethyl 4-nitrocinnamate is a chemical compound with the linear formula O2NC6H4CH=CHCO2C2H5 . It has a molecular weight of 221.21 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .


Molecular Structure Analysis

The molecular structure of Ethyl 4-nitrocinnamate consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass is 221.068808 g/mol . The compound contains a total of 27 bonds, including 16 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-nitrocinnamate were not found in the search results, it has been used in studies involving the reduction of ethyl t-cinnamate and its substituted derivatives .


Physical And Chemical Properties Analysis

Ethyl 4-nitrocinnamate is a powder with a melting point of 138-140 °C (lit.) . It is insoluble in water . The compound is classified as not applicable for flash point .

Scientific Research Applications

Structural and Polarity Studies

Ethyl 4-nitrocinnamate has been the subject of studies focusing on its structural characteristics and polarity. For instance, Vereshchagina et al. (2013) explored the polarity and structure of ethyl α-nitrocinnamates, finding that these compounds predominantly exist as Z-isomers in solution, where the nitro group and benzene ring are cis-positioned (Vereshchagina et al., 2013). This understanding is crucial for predicting the behavior of these compounds in various chemical environments.

Isomerization and Reaction Studies

The preparation and reaction properties of ethyl α-nitrocinnamate isomers have been extensively studied. Yamamura et al. (1971) described the preparation of these isomers and their reactions with ethanol, highlighting the compound's versatility in chemical synthesis (Yamamura et al., 1971). Baichurin et al. (2016) also examined the Z→E isomerization of ethyl α-nitrocinnamates, a process influenced by various factors such as the nature of the substituent and the solvent used (Baichurin et al., 2016).

Synthesis of Functionalized Compounds

Ethyl 4-nitrocinnamate serves as a starting material for the synthesis of various functionalized compounds. Chen et al. (2010) developed a method for synthesizing highly functionalized isoxazoles from ethyl α-nitrocinnamates (Chen et al., 2010). This demonstrates the compound's utility in creating complex molecules for potential applications in pharmaceuticals and materials science.

DNA Binding and Biological Activity

The interaction of ethyl 4-nitrocinnamate derivatives with biological systems has also been explored. Hafeez et al. (2014) reported the synthesis of zinc(II) complexes with 4-nitrocinnamate and their ability to bind to DNA and inhibit alkaline phosphatase, indicating potential medicinal applications (Hafeez et al., 2014).

properties

IUPAC Name

ethyl (E)-3-(4-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBQVGXIMLXCQB-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061347, DTXSID601273204
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
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Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-nitrocinnamate

CAS RN

24393-61-1, 953-26-4
Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name Ethyl p-nitrocinnamate
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
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Record name Ethyl 4-nitrocinnamate
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Record name Ethyl 4-nitrocinnamate
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Synthesis routes and methods I

Procedure details

A solution of 4-nitrobenzaldehyde (53, 10.00 g, 66.23 mmol) and (carbethoxymethylene)triphenylphosphorane (27.92 g, 72.85 mmol, 1.1 equiv) was refluxed in CH2Cl2 (74 mL) for 24 h. The solvent was removed at reduced pressure. The oily residue was chromatographed (silica, hexanes/diethyl ether, 1:1) to give a pale yellow solid, which was shown by 1H NMR and TLC analysis to contain triphenylphosphine oxide. This sample was further purified by short-path Kugelrohr distillation (0.05 mmHg, up to 180° C.) to yield a pale yellow solid (3.74 g, 26%, mixture of E and Z isomers): 1H NMR δ 1.33 (t, J=7.5 Hz, 3H), 4.27 (q, J=7.5 Hz, 2H), 6.54 (d, J=15.6 Hz, 1H), 7.62-7.71 (m, 3H), 8.17-8.24 (m, 2H); 13C NMR δ 14.48, 61.22, 122.81, 123.54, 124.38, 130.43, 132.24, 140.76, 141.82, 166.24.
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10 g
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27.92 g
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74 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The procedure described in Example 1 is repeated, except that 9.28 g (0.05 mol) of 4-nitrobenzoyl chloride, 6.25 g (0.0625 mol) of ethyl acrylate, 8.65 g (0.05 mol) of tri-n-butylamine and 0.1122 g (0.0005 mol) of palladium acetate are used. After a reaction time of 1 hour at 120° C. in 100 ml of p-xylene as the solvent, 6.1 g (0.0276 mol) of ethyl 4-nitrocinnamate are obtained, corresponding to a yield of 55.2% of theory; melting point 137.5° C. Analysis for C11H11NO4 (molecular weight 221: calculated C 59.73%, H 5.01%, N 6.33%; found C 59.47%, H 4.96%, N 6.27%.
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Synthesis routes and methods IV

Procedure details

The procedure described in Example 26 is repeated, but using 5.05 g (25 mmols) of 4-bromonitrobenzene and 2.99 ml (27.5 mmols) of ethyl acrylate. After a reaction time of 3 hours at 130° C., 4.86 g (22.0 mmols) of ethyl 4-nitrocinnamate are obtained, corresponding to a yield of 88% of theory (conversion figure 8800; Pd content 0.01 mol %).
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Synthesis routes and methods V

Procedure details

4-Nitrobenzaldehyde (1 g) was dissolved in methylene chloride (20 ml), and the reaction system was cooled to 0° C. The solution was added with carboethoxy-methylenetriphenylphospholan (2.56 g) and stirred at 0° C. for 1 hour. The reaction system was concentrated under reduced pressure without any treatment, and the residue was purified by silica gel column chromatography (50 g, hexane:ethyl acetate=4:1) to obtain ethyl 3-(4-nitrophenyl)acrylate (1.27 g, 86%).
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1 g
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20 mL
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carboethoxy-methylenetriphenylphospholan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-nitrocinnamate
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
64
Citations
RB Moodie, K Schofield, PG Taylor… - Journal of the Chemical …, 1981 - pubs.rsc.org
… The acidity dependences of the rates of reaction of ethyl 4-nitrocinnamate, 4-nitrocinnamic acid, ethyl 3-nitrocinnamate, and 3-nitrocinnamic acid with nitric acid in sulphuric acid show …
Number of citations: 8 pubs.rsc.org
S Syukri, W Sun, FE Kühn - Synfacts, 2007 - thieme-connect.com
… The olefination of 4-nitrobenzaldehyde with diazoethylacetate (EDA) was carried out with P4VP and PPh 3 to give ethyl 4-nitrocinnamate in 96% yield (cis/trans = 1:99). The olefination …
Number of citations: 2 www.thieme-connect.com
T Bergeron - 2012 - digitalcommons.bucknell.edu
… The alkenes used for this study were ethyl 4-nitrocinnamate, two chalcones ((E)-3-(4-methoxy-… In the case of ethyl 4-nitrocinnamate, reaction with bis 4-methylphenyl phosphine oxide for …
Number of citations: 0 digitalcommons.bucknell.edu
Z Hou, Y Fujiwara, H Taniguchi - The Journal of Organic …, 1988 - ACS Publications
… In the reaction of ethyl 4-nitrocinnamate (run 12, Table II), the ester-exchanged azoxy derivative was obtained, and the CC double bond …
Number of citations: 66 pubs.acs.org
O Haba, H Itabashi, S Sato, K Machida… - … Crystals and Liquid …, 2015 - Taylor & Francis
… First, commercial ethyl 4-nitrocinnamate (1) was hydrogenated by iron in the presence of ammonium chloride to give ethyl 4-aminocinnamate (2), which was converted to the diazonium …
Number of citations: 14 www.tandfonline.com
D Christoforou - 1981 - ir.canterbury.ac.nz
… Ethyl 4-nitrocinnamate. The same method as above was used on 56.9 g (0.295 mol) of 4-nitrocinnamic acid. The yield was 61.1 g (94%) of the ester, as a pale brown powder. …
Number of citations: 1 ir.canterbury.ac.nz
L Liu, B Qiao, Y Ma, J Zhang, Y Deng - Dalton Transactions, 2008 - pubs.rsc.org
… , 2-chloronitrobenzene and ethyl-4-nitrocinnamate could be selectively hydrogenated under … As for ethyl-4-nitrocinnamate, the reduction of the nitro group without further hydrogenation …
Number of citations: 34 pubs.rsc.org
Y Motoyama, M Taguchi, N Desmira… - Chemistry–An Asian …, 2014 - Wiley Online Library
… The attempted nitro-selective reduction of ethyl 4-nitrocinnamate (1i) gave the desired ethyl 4-aminocinnamate (2i) in 83 % yield along with 16 % of ethyl 4-aminodihydrocinnamate (…
Number of citations: 27 onlinelibrary.wiley.com
E Artuso, M Barbero, I Degani, S Dughera, R Fochi - Tetrahedron, 2006 - Elsevier
… A work-up identical to that decribed above for E-ethyl 4-nitrocinnamate (7k), afforded a crude residue that was chromatographed on a short column (PE/Et 2 O, 4:1). The title compound …
Number of citations: 65 www.sciencedirect.com
P Lara, A Suarez, V Colliere, K Philippot… - …, 2014 - Wiley Online Library
… The hydrogenation of ethyl 4-nitrocinnamate into the corresponding aniline catalyzed by PtIPr 0.2 takes place with full conversion and 79 % selectivity (entry 8). Also the chemoselective …

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